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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzoic acid

Cat. No.: B021343 Get Quote

Abstract: This guide presents a detailed spectroscopic comparison of 2-Methyl-5-nitrobenzoic
acid with its key precursors, 2-methylbenzoic acid (o-toluic acid) and toluene. The synthesis of

2-Methyl-5-nitrobenzoic acid is a critical process in the development of various

pharmaceutical and chemical entities. Understanding the distinct spectroscopic signatures of

the final product and its precursors is essential for reaction monitoring, quality control, and

structural elucidation. This document provides comprehensive quantitative data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and

Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow of the

synthesis process are also included to aid researchers and professionals in the field.

Comparative Spectroscopic Data
The following tables summarize the key spectral data for 2-Methyl-5-nitrobenzoic acid and its

precursors. These data highlight the characteristic spectroscopic changes that occur at each

step of the synthesis.

Table 1: ¹H NMR Spectral Data (ppm)
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Compound
Aromatic
Protons (δ,
ppm)

Methyl
Protons (δ,
ppm)

Carboxyl
Proton (δ,
ppm)

Solvent

Toluene ~7.1-7.3 (m, 5H) ~2.35 (s, 3H) - CDCl₃

2-Methylbenzoic

Acid
~7.2-8.1 (m, 4H) ~2.6 (s, 3H) ~11.0 (br s, 1H) DMSO-d₆

2-Methyl-5-

nitrobenzoic Acid

8.93 (s, 1H), 8.31

(d, 1H), 7.49 (d,

1H)[1]

2.79 (s, 3H)[1] - CDCl₃

Table 2: ¹³C NMR Spectral Data (ppm)

Compound
Aromatic
Carbons (δ,
ppm)

Methyl Carbon
(δ, ppm)

Carboxyl
Carbon (δ,
ppm)

Solvent

Toluene
137.9, 129.1,

128.3, 125.4
21.3 - CDCl₃

2-Methylbenzoic

Acid

140.9, 132.3,

131.1, 129.9,

127.8, 125.8

21.8 171.5 DMSO-d₆

2-Methyl-5-

nitrobenzoic Acid

148.1, 141.2,

132.5, 130.8,

126.4, 124.7

21.1 169.2 DMSO-d₆

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound
C-H
(Aromatic)

C=C
(Aromatic)

C=O
(Carboxyl)

O-H
(Carboxyl)

N-O (Nitro)

Toluene 3100-3000 1605, 1495 - - -

2-

Methylbenzoi

c Acid

3100-3000 ~1600 ~1680
3200-2500

(broad)
-

2-Methyl-5-

nitrobenzoic

Acid

3100-3000 ~1610 ~1700
3200-2500

(broad)

~1530

(asym),

~1350 (sym)

Table 4: UV-Vis and Mass Spectrometry Data
Compound λmax (nm) Solvent Molecular Ion (m/z)

Toluene 262[2] Cyclohexane 92.06

2-Methylbenzoic Acid 274 Ethanol 136.05

2-Methyl-5-

nitrobenzoic Acid
275 - 181.04[3][4][5][6]

Synthesis Pathway
The synthesis of 2-Methyl-5-nitrobenzoic acid from 2-methylbenzoic acid involves an

electrophilic aromatic substitution reaction. The methyl group is an ortho-, para-director;

however, the carboxylic acid group is a meta-director. The nitration of 2-methylbenzoic acid

primarily yields the 2-methyl-5-nitrobenzoic acid isomer due to the directing effects of the

substituents on the aromatic ring.

2-Methylbenzoic Acid HNO₃ / H₂SO₄
Nitration 2-Methyl-5-nitrobenzoic Acid

Click to download full resolution via product page

Synthesis of 2-Methyl-5-nitrobenzoic Acid.
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Experimental Protocols
The data presented in this guide were obtained using standard analytical methodologies as

detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance-400 spectrometer operating at 400 MHz for ¹H and 100

MHz for ¹³C nuclei.

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl

sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Data Acquisition: ¹H NMR spectra were acquired with 8-16 scans, and ¹³C NMR spectra

were acquired with 1024-2048 scans. Chemical shifts (δ) are reported in parts per million

(ppm) relative to TMS.

Infrared (IR) Spectroscopy
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer.[3]

Sample Preparation: Solid samples were analyzed as KBr pellets. Liquid samples were

analyzed as neat films between NaCl plates.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A Shimadzu UV-1800 spectrophotometer.

Sample Preparation: Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol or

cyclohexane) to a concentration of approximately 10⁻⁵ M.

Data Acquisition: Spectra were recorded from 200 to 400 nm. The wavelength of maximum

absorbance (λmax) is reported.

Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer operating under electron ionization (EI) conditions at

70 eV.

Sample Introduction: The sample was introduced into the ion source via a direct insertion

probe or gas chromatography (GC) inlet.

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-

300.

Data Acquisition: The ion abundance was plotted against the m/z ratio to generate the mass

spectrum.

Analysis of Spectroscopic Differences
The transformation of toluene to 2-methylbenzoic acid and subsequently to 2-methyl-5-
nitrobenzoic acid introduces significant changes in their respective spectra, providing clear

markers for each stage of the synthesis.

From Toluene to 2-Methylbenzoic Acid: The oxidation of the methyl group to a carboxylic acid

is evident in the IR spectrum by the appearance of a strong carbonyl (C=O) absorption

around 1680 cm⁻¹ and a broad hydroxyl (O-H) stretch from 3200-2500 cm⁻¹. In the ¹H NMR,

a downfield signal for the acidic proton appears, and in the ¹³C NMR, a new signal for the

carboxyl carbon is observed around 171.5 ppm.

From 2-Methylbenzoic Acid to 2-Methyl-5-nitrobenzoic Acid: The introduction of the nitro

group (-NO₂) causes notable changes.

¹H NMR: The aromatic region becomes more complex and shifts downfield due to the

strong electron-withdrawing nature of the nitro group.

IR Spectroscopy: The most direct evidence of successful nitration is the appearance of

two strong absorption bands characteristic of the N-O stretching vibrations, typically

around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Mass Spectrometry: The molecular weight increases from 136.15 g/mol for 2-

methylbenzoic acid to 181.15 g/mol for 2-methyl-5-nitrobenzoic acid, which is clearly

reflected in the molecular ion peak in their respective mass spectra.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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